

# Spectroscopic Profile of 1,2-Oxazol-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Oxazol-3-OL

Cat. No.: B176815

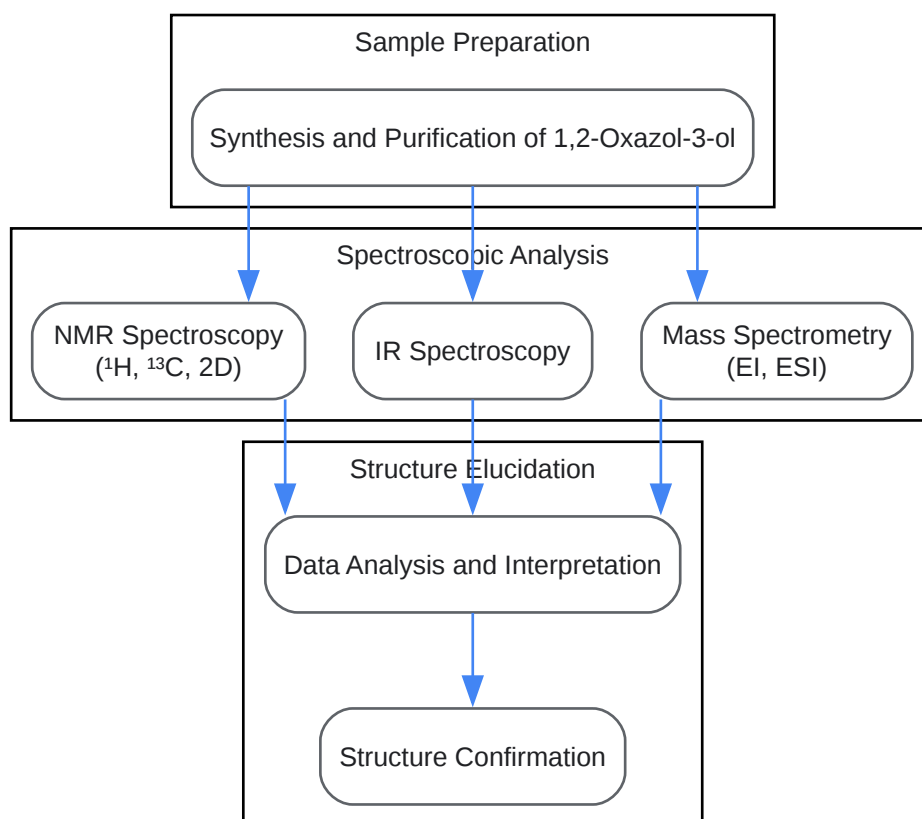
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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Oxazol-3-ol** (also known as isoxazol-3-ol or 3-hydroxyisoxazole). Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this document focuses on its key chemical characteristic—tautomerism—and presents expected spectroscopic features based on data from closely related derivatives. Detailed, generalized experimental protocols for acquiring such data are also provided.

## Tautomerism of 1,2-Oxazol-3-ol

A critical aspect of **1,2-Oxazol-3-ol**'s chemistry is its existence as a mixture of tautomers: the enol form (3-hydroxyisoxazole) and the keto form (isoxazol-3(2H)-one). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. This tautomerism significantly impacts the compound's spectroscopic properties, as different functional groups are present in each form.



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